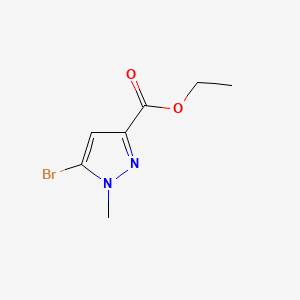

ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

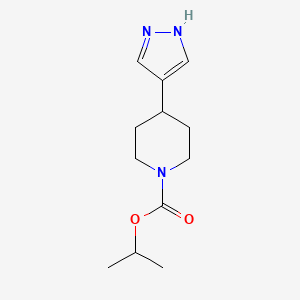

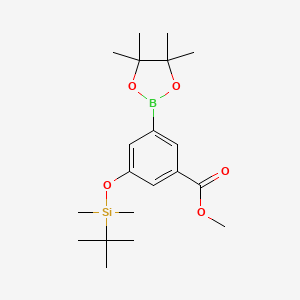

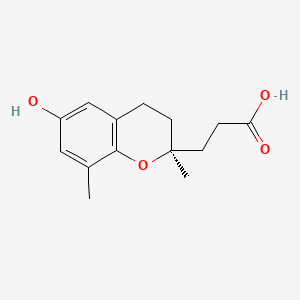

Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C6H7BrN2O2 . It is a pyrazole derivative, which is a class of compounds that have gained popularity since the early 1990s due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate, can be achieved through various strategies. These include multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific example of a scaffold similar to our compound of interest, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide, has been produced by Wang Y et al. as an insecticidal compound .

Molecular Structure Analysis

The molecular structure of ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .

Chemical Reactions Analysis

Pyrazoles, including ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate, can undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles in good yields and high selectivity at room temperature .

科学的研究の応用

Intermediate in Insecticide Synthesis : It serves as an important intermediate in the synthesis of new insecticides like chlorantraniliprole (Lan Zhi-li, 2007).

Synthesis of Pyrazole Derivatives : The compound is used in the synthesis of various pyrazole derivatives, which have potential applications in different fields such as medicinal chemistry (Ji Ya-fei, 2009).

Synthesis of Condensed Pyrazoles : It undergoes selective cyclocondensation for the synthesis of condensed pyrazoles, which are important in chemical research (P. S. Lebedˈ et al., 2012).

Crystal Structure Analysis : The compound has been used in studies for crystal structure analysis, which aids in understanding molecular geometry and properties (S. Viveka et al., 2016).

Cytostatic Activity : Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate derivatives show significant cytostatic activity, potentially useful in cancer research (M. García-López et al., 1979).

Coordination Polymers : It's utilized in the synthesis of coordination polymers, important in materials science (M. Cheng et al., 2017).

Cross-Coupling Reactions : The compound is used in cross-coupling reactions for synthesizing condensed pyrazoles, which are useful in organic synthesis (Eglė Arbačiauskienė et al., 2011).

Anticancer Research : Novel oxime-containing pyrazole derivatives synthesized using this compound show potential as regulators for apoptosis and autophagy in lung cancer cells (Liang-Wen Zheng et al., 2010).

Density Functional Theory (DFT) Studies : It has been the subject of DFT studies to understand its molecular structure and properties (C.-S. Zhao et al., 2023).

Corrosion Inhibition : Pyrazole derivatives synthesized from this compound are studied as corrosion inhibitors for mild steel, relevant in industrial processes (P. Dohare et al., 2017).

Antimicrobial Agents : Certain derivatives exhibit antimicrobial activity, suggesting potential use in medical treatments (A. Radwan et al., 2014).

Synthesis of Heterocycles : Used in the synthesis of tri- and tetra-cyclic heterocycles, important in pharmaceutical research (S. M. Allin et al., 2005).

Synthesis of Pyrazole-Based Analogues : This compound is central in the synthesis of pyrazole-based lamellarin O analogues for biological evaluations (Karolina Dzedulionytė et al., 2023).

Cytotoxicity Studies : Its derivatives have been studied for cytotoxicity against various cancer cell lines, important for developing new cancer therapies (Q. Huang et al., 2017).

Auxin Activities : Some derivatives exhibit auxin activities, which can be important in agricultural applications (A. Yue et al., 2010).

High Regioselectivity in Reactions : Demonstrates high regioselectivity in alkylation and acylation reactions, important in organic chemistry (L. Wen et al., 2005).

Trifluoromethyl-Promoted Synthesis : Utilized in the synthesis of trifluoromethylated pyrazoles with potential applications in medicinal chemistry (Yan‐Chao Wu et al., 2006).

Fungicidal and Plant Growth Regulation : Shows potential for fungicidal and plant growth regulation activities (L. Minga, 2005).

Novel Insecticide Intermediate : Used in the synthesis of novel insecticide intermediates (Niu Wen-bo, 2011).

Safety And Hazards

When handling ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided . It may cause skin irritation, serious eye irritation, and respiratory irritation .

将来の方向性

Pyrazoles, including ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals . This suggests that future research may continue to explore the synthesis and applications of pyrazole derivatives.

特性

IUPAC Name |

ethyl 5-bromo-1-methylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-3-12-7(11)5-4-6(8)10(2)9-5/h4H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFAPSHASGINRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693384 |

Source

|

| Record name | Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate | |

CAS RN |

1269293-48-2 |

Source

|

| Record name | Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Ethynylimidazo[1,2-a]pyridine](/img/structure/B567955.png)